

Application of 1,4-Butanediol Mononitrate-d8 in Forensic Toxicology

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Compound of Interest

Compound Name: *1,4-Butanediol mononitrate-d8*

Cat. No.: B2968080

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Application Note

Introduction

1,4-Butanediol (1,4-BD) is an industrial solvent that is abused for its psychoactive effects. Following ingestion, 1,4-BD is rapidly metabolized in the body to gamma-hydroxybutyric acid (GHB), a potent central nervous system depressant.^{[1][2]} The detection and quantification of 1,4-BD and GHB in biological specimens are critical in forensic toxicology to investigate cases of drug-facilitated sexual assault, driving under the influence of drugs, and unexplained deaths. Due to the endogenous presence of GHB in biological matrices and the potential for analytical variability, the use of a stable isotope-labeled internal standard is essential for accurate and precise quantification.

1,4-Butanediol mononitrate-d8 is a deuterated analog of a 1,4-butanediol derivative designed for use as an internal standard in mass spectrometry-based analytical methods. Its molecular structure, incorporating deuterium atoms, results in a higher mass-to-charge ratio (m/z) compared to the unlabeled analyte, allowing for clear differentiation by the mass spectrometer. The mononitrate functional group may be introduced to improve chromatographic retention or ionization efficiency in certain applications. In forensic toxicology, the use of such an internal standard is paramount to compensate for variations during sample preparation, extraction, and instrument analysis, thereby ensuring the reliability of quantitative results.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique used for the quantification of compounds. It involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, **1,4-Butanediol mononitrate-d8**) to the sample at the beginning of the analytical process. This "internal standard" exhibits nearly identical chemical and physical properties to the endogenous analyte. Consequently, it experiences similar losses during sample preparation and variations in instrument response. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, accurate quantification can be achieved, regardless of sample loss or matrix effects.

Experimental Protocols

1. Sample Preparation: Protein Precipitation for Blood and Urine Analysis

This protocol describes a simple and rapid protein precipitation method for the extraction of 1,4-butanediol and its metabolites from blood and urine samples prior to LC-MS/MS analysis.

Materials:

- Blank whole blood/urine
- 1,4-Butanediol reference standard
- **1,4-Butanediol mononitrate-d8** internal standard solution (10 µg/mL in methanol)
- Methanol, LC-MS grade
- Acetonitrile, LC-MS grade
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Microcentrifuge

Procedure:

- Pipette 100 µL of the blood or urine sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

- Add 20 μ L of the **1,4-Butanediol mononitrate-d8** internal standard solution.
- Add 400 μ L of chilled acetonitrile to precipitate proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at 10,000 \times g for 5 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube or autosampler vial.
- The sample is now ready for LC-MS/MS analysis.

2. GC-MS Analysis of 1,4-Butanediol and GHB with Derivatization

This protocol outlines a gas chromatography-mass spectrometry (GC-MS) method for the simultaneous determination of 1,4-butanediol and GHB in biological fluids, incorporating a derivatization step to improve volatility and chromatographic performance.

Materials:

- Extracted sample from protein precipitation or liquid-liquid extraction
- **1,4-Butanediol mononitrate-d8** as an internal standard
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Ethyl acetate
- Heating block or oven
- GC-MS system with a suitable capillary column (e.g., DB-5MS)

Procedure:

- Evaporate the sample extract to dryness under a gentle stream of nitrogen at 40-50°C.
- Reconstitute the dried residue in 50 μ L of ethyl acetate.
- Add 50 μ L of BSTFA with 1% TMCS to the reconstituted sample.

- Cap the vial tightly and heat at 70°C for 20 minutes to complete the derivatization reaction.
- Cool the vial to room temperature.
- Inject 1 μ L of the derivatized sample into the GC-MS system.
- The GC-MS is operated in Selected Ion Monitoring (SIM) mode for quantification of the target analytes and the internal standard.

Data Presentation

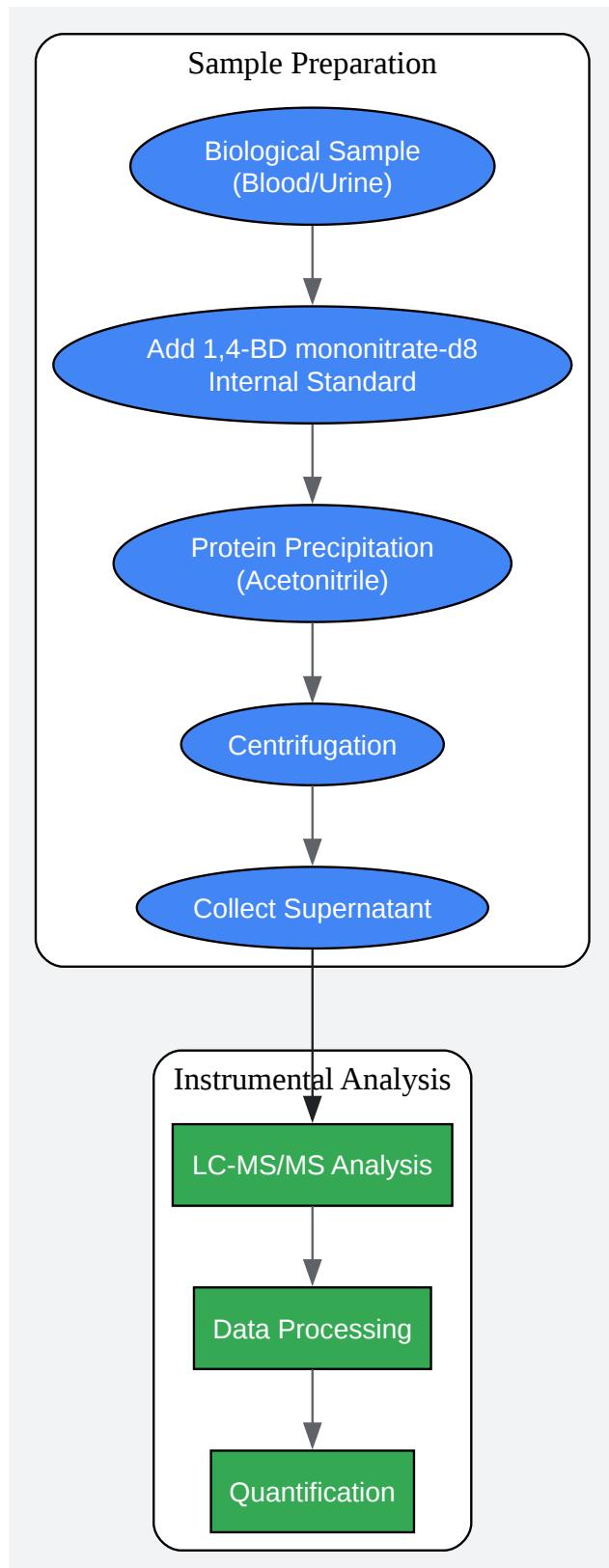
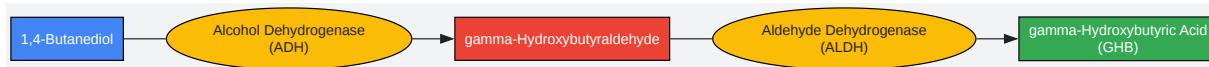
Table 1: LC-MS/MS Method Validation Parameters for 1,4-Butanediol Quantification

Parameter	Result
Linearity Range	1.0 - 100 μ g/mL
Correlation Coefficient (r^2)	> 0.995
Limit of Detection (LOD)	0.5 μ g/mL
Limit of Quantification (LOQ)	1.0 μ g/mL
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 15%
Accuracy (% Recovery)	90 - 110%
Matrix Effect	Minimal

Table 2: GC-MS SIM Parameters for Derivatized Analytes

Analyte	Derivatizing Agent	Precursor Ion (m/z)	Quantifier Ion (m/z)	Qualifier Ion 1 (m/z)	Qualifier Ion 2 (m/z)
1,4- Butanediol- TMS	BSTFA	234	204	117	73
GHB-TMS	BSTFA	248	233	147	73
1,4-BD mononitrate- d8-TMS (IS)	BSTFA	280	250	125	73

Visualizations



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